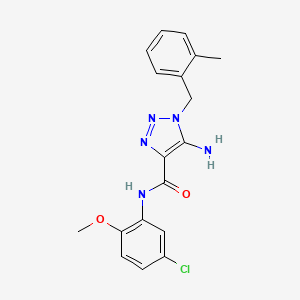

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-11-5-3-4-6-12(11)10-24-17(20)16(22-23-24)18(25)21-14-9-13(19)7-8-15(14)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTSBVZWTXYHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈ClN₅O₂ and a molecular weight of approximately 367.83 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with a similar structure exhibit promising antitumor properties. For instance, a study on 1,2,3-triazole hybrids demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (H460) with an IC50 value as low as 6.06 μM for the most potent derivative . The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in cancer cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies have shown that this compound can significantly elevate markers associated with apoptosis in cancer cells.

- ROS Production : The generation of ROS is linked to oxidative stress, leading to cellular damage and apoptosis.

- Western Blot Analysis : Increased expression of LC3 and γ-H2AX proteins indicates autophagy and DNA damage response activation .

Study on Anticancer Properties

In a study focusing on the optimization of triazole derivatives, researchers identified that compounds similar to this compound showed improved potency against Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds demonstrated significant suppression of parasite burden in mouse models .

| Compound | Activity (pEC50) | Selectivity | Notes |

|---|---|---|---|

| Compound 3 | >6 | >100-fold over VERO cells | Most potent in series |

| 5-amino derivative | Not specified | Not specified | Potential for further development |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Electron-Withdrawing vs.

- Benzyl Substitutions : Replacement of 2-methylbenzyl with brominated or fluorinated benzyl groups (e.g., 5-bromo-2-methoxybenzyl in ) may alter metabolic stability and lipophilicity.

Antiproliferative Activity

- The analogue 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide showed selective activity against CNS cancer SNB-75 cells (Growth Inhibition, GP = -27.30%) .

Antimicrobial Activity

- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamides demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans) . The target compound’s 5-chloro-2-methoxyphenyl group could enhance antifungal efficacy by mimicking natural phenolic inhibitors .

Physicochemical and Pharmacokinetic Properties

Key Insights :

Q & A

Q. What are the optimal synthetic routes for 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of substituted anilines (e.g., 5-chloro-2-methoxyaniline) with isocyanides to form carboximidoyl chlorides .

- Step 2 : Cyclization with sodium azide to construct the triazole core .

- Step 3 : Functionalization via coupling reactions (e.g., NaH-mediated alkylation or amidation) to introduce the 2-methylbenzyl group .

To improve yields: - Optimize solvent systems (e.g., DMF or dioxane for polar intermediates).

- Use catalysts like triethylamine to stabilize reactive intermediates .

- Monitor reaction progress via HPLC or TLC to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Key Techniques :

- NMR : H and C NMR confirm regioselectivity of triazole substitution and benzyl group attachment. Aromatic protons appear at δ 6.8–7.5 ppm, while the methoxy group resonates at δ 3.8–4.0 ppm .

- HRMS : Validate molecular formula (e.g., CHClNO) with <2 ppm mass error .

- IR : Carboxamide C=O stretch observed at ~1650–1680 cm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening Strategies :

- Enzyme Inhibition : Use fluorogenic substrates to test inhibition of carbonic anhydrase, HDACs, or phosphodiesterases at 1–100 µM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Solubility : Measure in PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 5-chloro with bromo or methoxy groups) to probe electronic effects .

- Crystallography : Co-crystallize with target enzymes (e.g., HDAC2) to identify binding interactions .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities and guide synthetic priorities .

- Data Table :

| Substituent | IC (HDAC2, nM) | Solubility (µM) |

|---|---|---|

| 5-Cl | 85 ± 3.2 | 12.5 |

| 5-Br | 72 ± 4.1 | 8.7 |

| 5-OCH | 210 ± 10.5 | 45.2 |

Q. How should contradictory data on biological efficacy across studies be resolved?

- Analysis Framework :

- Replicate Experiments : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers or trends .

- Mechanistic Profiling : Compare off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler) .

Example: Discrepancies in IC values for kinase inhibition may arise from ATP concentration differences in assay buffers.

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Advanced Formulation :

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability .

- Co-solvent Systems : Test combinations of Cremophor EL and ethanol for parenteral administration .

Experimental Design Considerations

Q. How can reaction scalability be balanced with purity in large-scale synthesis?

- Process Chemistry Recommendations :

- Flow Chemistry : Implement continuous flow systems for azide cyclization to reduce exothermic risks .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in EtOH) to achieve >99% purity .

- Quality Control : Validate batches via chiral HPLC to detect enantiomeric impurities .

Q. What computational tools predict metabolic stability and toxicity?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.